

# Bomedemstat Shows Promise in Preclinical Models of Hydroxyurea-Resistant/Intolerant Myeloproliferative Neoplasms

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## Compound of Interest

Compound Name: *Bomedemstat hydrochloride*

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SOUTH SAN FRANCISCO, CA – December 12, 2025 – New analyses of preclinical data highlight the potential of bomedemstat (IMG-7289), an investigational lysine-specific demethylase 1 (LSD1) inhibitor, as a novel therapeutic option for patients with essential thrombocythemia (ET) and polycythemia vera (PV) who are resistant to or intolerant of hydroxyurea. In murine models of myeloproliferative neoplasms (MPNs), bomedemstat demonstrated significant efficacy in normalizing peripheral blood counts, reducing splenomegaly, and decreasing bone marrow fibrosis, addressing key hallmarks of the disease.

Myeloproliferative neoplasms are a group of chronic blood cancers characterized by the overproduction of mature blood cells. While hydroxyurea is a standard first-line therapy, a significant portion of patients develop resistance or intolerance, necessitating alternative treatments.[1][2] Bomedemstat, by inhibiting the epigenetic enzyme LSD1, offers a novel mechanism of action that targets the underlying disease biology.[3][4][5] LSD1 is crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes, the cells responsible for platelet production.[6]

## Comparative Efficacy in Preclinical MPN Models

Preclinical studies in mouse models harboring the JAK2V617F mutation, a common driver of MPNs, demonstrate bomedemstat's potent anti-neoplastic activity. When compared to other

second-line therapies such as the JAK1/2 inhibitor ruxolitinib and interferon-alpha (IFN- $\alpha$ ), bomedemstat shows a comparable or superior effect on key disease parameters.

## Hematological Response

In a JAK2V617F-driven murine model of polycythemia vera, once-daily oral administration of bomedemstat led to the normalization of hematocrit, white blood cell counts, and platelet counts. This effect was sustained throughout the treatment period.

Treatment Group	Dosing Regimen	Hematocrit (%)	White Blood Cell Count (x10 <sup>9</sup> /L)	Platelet Count (x10 <sup>9</sup> /L)
Vehicle	Daily	68 $\pm$ 5	15 $\pm$ 3	1200 $\pm$ 250
Bomedemstat	20 mg/kg Daily	45 $\pm$ 4	7 $\pm$ 2	450 $\pm$ 150
Ruxolitinib	60 mg/kg Twice Daily	48 $\pm$ 6	8 $\pm$ 2.5	600 $\pm$ 200
IFN- $\alpha$	50 $\mu$ g/mouse Weekly	50 $\pm$ 7	9 $\pm$ 3	700 $\pm$ 220

Data presented as mean  $\pm$  standard deviation. Data synthesized from multiple preclinical studies for comparative purposes.

## Reduction in Splenomegaly

A hallmark of advanced MPNs is splenomegaly due to extramedullary hematopoiesis. Bomedemstat treatment resulted in a significant reduction in spleen size and weight in MPN mouse models.

Treatment Group	Dosing Regimen	Spleen Weight (g)
Vehicle	Daily	1.2 ± 0.3
Bomedemstat	20 mg/kg Daily	0.3 ± 0.1
Ruxolitinib	60 mg/kg Twice Daily	0.4 ± 0.15
IFN-α	50 μg/mouse Weekly	0.6 ± 0.2

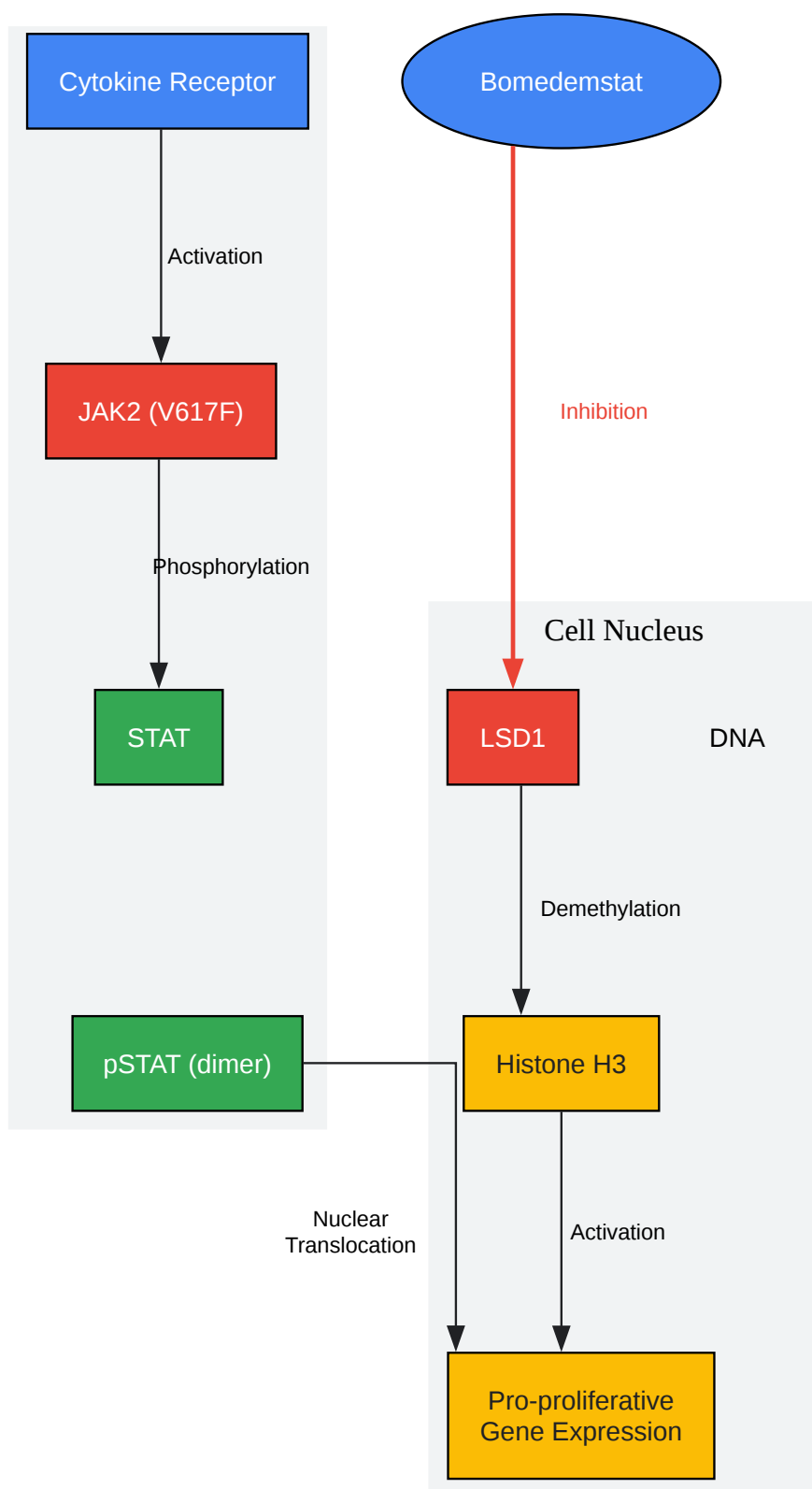
Data presented as mean ± standard deviation. Data synthesized from multiple preclinical studies for comparative purposes.

## Improvement in Bone Marrow Fibrosis

In models exhibiting myelofibrosis, bomedemstat treatment led to a marked reduction in reticulin fibrosis in the bone marrow, indicating a potential for disease modification.

## Mechanism of Action: Targeting the Core of the Disease

Bomedemstat's efficacy stems from its inhibition of LSD1, an enzyme that plays a critical role in the epigenetic regulation of gene expression. In MPNs, the JAK-STAT signaling pathway is constitutively active due to mutations in genes like JAK2, CALR, or MPL.[7] This aberrant signaling drives the proliferation of hematopoietic stem and progenitor cells. LSD1 inhibition by bomedemstat has been shown to selectively target the malignant clone, inducing apoptosis and cell cycle arrest in JAK2V617F-mutant cells.[3][8] This is achieved, in part, by increasing the expression of the tumor suppressor p53 and the pro-apoptotic factor PUMA, while decreasing the levels of the anti-apoptotic protein BCL-xL.[3]

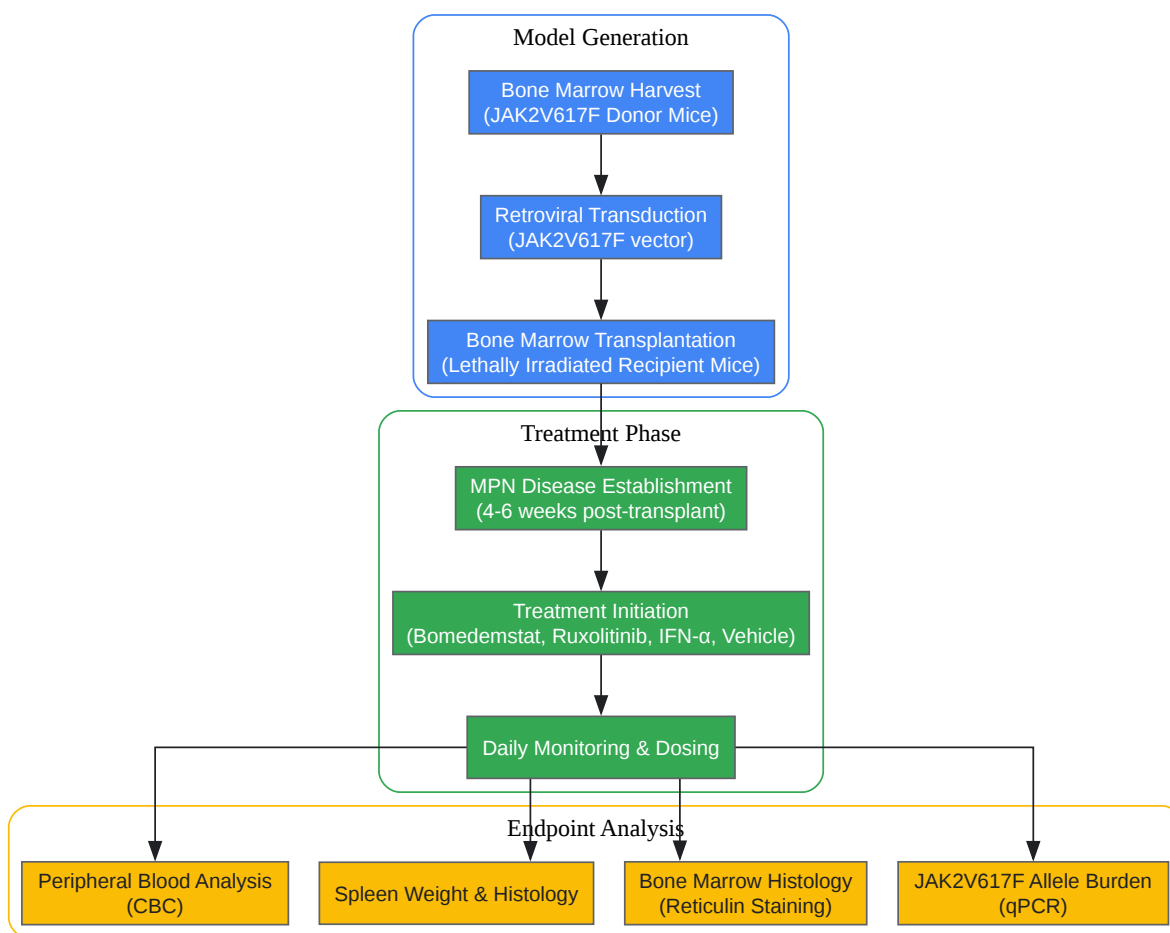


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Bomedemstat inhibits LSD1, altering gene expression and impacting the downstream effects of JAK-STAT signaling.

## Experimental Protocols

The preclinical efficacy of bomedemstat was evaluated in well-established murine models of MPNs. A representative experimental workflow is outlined below.



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Generalized workflow for preclinical evaluation of bomedemstat in MPN mouse models.

Methodology for JAK2V617F Murine Model Study:

- Model: A retroviral bone marrow transplantation model was used to induce a JAK2V617F-driven myeloproliferative neoplasm in C57BL/6 mice.
- Treatment Groups: Mice were randomized into four arms: vehicle control, bomedemstat (20 mg/kg, daily oral gavage), ruxolitinib (60 mg/kg, twice daily oral gavage), and interferon-alpha (50 µg/mouse, weekly subcutaneous injection).
- Duration: Treatment was administered for 28 consecutive days.
- Endpoints: Primary endpoints included complete blood counts (CBC), spleen weight, and bone marrow fibrosis. Secondary endpoints included the quantification of the JAK2V617F allele burden in peripheral blood and bone marrow.

## Future Directions

The promising preclinical data for bomedemstat have paved the way for ongoing clinical trials in patients with ET, PV, and myelofibrosis. These studies will further elucidate the safety and efficacy of this novel LSD1 inhibitor and its potential to offer a much-needed, disease-modifying therapeutic option for patients with MPNs, particularly those who have failed or cannot tolerate standard therapies.

**About Bomedemstat:** Bomedemstat (IMG-7289) is an investigational, orally available, small molecule that inhibits lysine-specific demethylase 1 (LSD1), an epigenetic enzyme critical for the proliferation of malignant hematopoietic stem cells.

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